3,4-Dimethylphenanthrene

CAS No.: 66291-31-4

Cat. No.: VC3920353

Molecular Formula: C16H14

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66291-31-4 |

|---|---|

| Molecular Formula | C16H14 |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 3,4-dimethylphenanthrene |

| Standard InChI | InChI=1S/C16H14/c1-11-7-8-14-10-9-13-5-3-4-6-15(13)16(14)12(11)2/h3-10H,1-2H3 |

| Standard InChI Key | MVKMRUGPOSSXNO-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(C=C1)C=CC3=CC=CC=C32)C |

| Canonical SMILES | CC1=C(C2=C(C=C1)C=CC3=CC=CC=C32)C |

Introduction

Structural Identification and Nomenclature

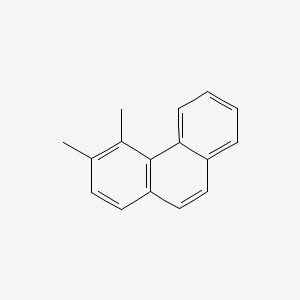

3,4-Dimethylphenanthrene belongs to the class of alkylated PAHs, which are ubiquitously found in fossil fuels and environmental pollutants. Its IUPAC name, 3,4-dimethylphenanthrene, reflects the positions of the methyl substituents on the phenanthrene structure (Figure 1). Key identifiers include:

The compound’s planar structure facilitates π-π interactions, contributing to its stability in environmental matrices .

Synthesis and Preparation

Conventional Methods

Synthetic routes to 3,4-dimethylphenanthrene typically involve cyclization reactions or Friedel-Crafts alkylation of simpler aromatic precursors. For example, Mallory photocyclization of stilbene derivatives has been employed to construct the phenanthrene core, followed by methylation at specific positions .

Novel Deoxygenation Approach

A study by Yong and Koreeda (1991) demonstrated a unique method using trimethylsilyl iodide to deoxygenate arene 1,4-endoxides, yielding 3,4-dimethylphenanthrene with high regioselectivity . The reaction proceeds via:

This method avoids harsh conditions and improves yield compared to traditional approaches .

Physicochemical Properties

Thermal and Optical Characteristics

While exact melting and boiling points for 3,4-dimethylphenanthrene are sparsely reported, analogous compounds (e.g., 1,4-dimethylphenanthrene) exhibit a melting point of 50.4°C and a boiling point estimate of 370.14°C . Key properties include:

Spectroscopic Data

-

NMR: Solid-state spin-lattice relaxation studies reveal distinct methyl group rotational dynamics, with activation energies correlating to steric hindrance .

-

Mass Spectrometry: Characteristic fragments at m/z 206 (molecular ion), 191, and 165 dominate the spectrum .

Chemical Behavior and Reactivity

Aryl Hydrocarbon Receptor (AhR) Activation

Methylated phenanthrenes exhibit heightened AhR activation compared to unsubstituted phenanthrene. In yeast bioassays, 3,4-dimethylphenanthrene demonstrated a relative EC of 5.8 µM, indicating moderate potency . By contrast, 1-methylphenanthrene (EC = 2.1 µM) and 3,6-dimethylphenanthrene (EC = 3.4 µM) showed greater activity, underscoring the impact of substituent position .

Toxicological Profile

Mutagenicity and Genotoxicity

In Salmonella typhimurium assays, 3,4-dimethylphenanthrene exhibited lower mutagenic potency than its 1,4-isomer. The revertant count per µmol was 420 for 1,4-dimethylphenanthrene versus 150 for 3,4-dimethylphenanthrene (TA98 strain, S9 metabolic activation) . Similarly, in vivo sister chromatid exchange (SCE) assays in mice showed fewer SCEs per cell for 3,4-dimethylphenanthrene (0.8–1.2) compared to 1,4-dimethylphenanthrene (2.5–3.1) .

Analytical Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

3,4-Dimethylphenanthrene is routinely quantified in environmental samples using GC-MS. Key parameters include:

| Column Type | Active Phase | Retention Index (I) | Carrier Gas | Reference |

|---|---|---|---|---|

| Capillary | CP Sil 8 CB | 344.40 | H | Garrigues et al. |

Peak identification is confirmed via comparison with authentic standards and spectral libraries .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV/fluorescence detection achieves separation from co-eluting isomers (e.g., 2,4- and 3,5-dimethylphenanthrene). Mobile phases typically comprise acetonitrile/water gradients .

Applications and Research Significance

Environmental Monitoring

As a component of petroleum and combustion byproducts, 3,4-dimethylphenanthrene serves as a marker for anthropogenic pollution. Its ratio to other PAHs aids in source apportionment .

Biochemical Studies

The compound’s methyl groups provide a model for studying steric effects on enzyme-substrate interactions, particularly in cytochrome P450-mediated metabolism .

| Isomer | Revertants/µmol (Mean ± SD) |

|---|---|

| 1,4-Dimethylphenanthrene | 420 ± 45 |

| 3,4-Dimethylphenanthrene | 150 ± 22 |

Table 2. GC Retention Indices for Dimethylphenanthrenes

| Isomer | Retention Index (I) | Column Phase |

|---|---|---|

| 3,4-Dimethylphenanthrene | 344.40 | CP Sil 8 CB |

| 2,7-Dimethylphenanthrene | 337.85 | DB-5MS |

Table 3. AhR Activation Potency of Methylated Phenanthrenes

| Compound | Relative EC (µM) |

|---|---|

| Phenanthrene | 12.1 |

| 3,4-Dimethylphenanthrene | 5.8 |

| 3,6-Dimethylphenanthrene | 3.4 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume